N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring, a methoxypyrimidine moiety, and an azetidine (4-membered nitrogen-containing ring).
Propriétés
IUPAC Name |
N-[[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(21(18,19)11-3-4-11)7-10-8-17(9-10)13-14-6-5-12(15-13)20-2/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCPUWHBLERFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key comparative points include:
Key Observations:
Heterocyclic Diversity: The target compound employs a 4-methoxypyrimidine and azetidine, whereas Example 53 uses a pyrazolopyrimidine fused with a chromenone system.
Sulfonamide Positioning : Both compounds feature sulfonamide groups, but the target compound’s cyclopropane ring may confer unique steric and electronic properties compared to Example 53’s benzenesulfonamide.
Synthetic Complexity : Example 53 involves multi-step coupling (e.g., Suzuki-Miyaura reaction with boronic acids) and palladium catalysis, yielding moderate efficiency (28%) . Similar methodologies might apply to the target compound’s synthesis, though specifics are unavailable.
Methodological Insights from Evidence
The provided evidence highlights tools critical for analyzing such compounds:
- SHELX Programs : Widely used for small-molecule crystallography, including structure refinement (SHELXL) and experimental phasing (SHELXD/SHELXE) . If crystallographic data for the target compound were available, SHELX would likely be employed for structure validation.
- WinGX/ORTEP : These suites enable visualization of anisotropic displacement parameters and molecular geometry analysis, which would aid in comparing bond lengths/angles between the target compound and analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
